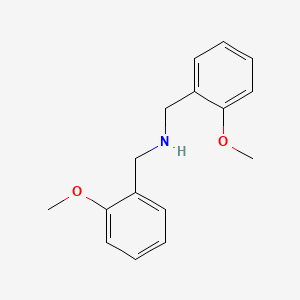

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine is an organic compound characterized by the presence of methoxy groups attached to benzyl and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: This compound shares structural similarities but has additional methoxy groups, which may alter its chemical properties and applications.

2-Methoxybenzyl alcohol: While structurally related, this compound lacks the amine group present in N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine.

Uniqueness

This compound is unique due to its specific combination of methoxy groups and amine functionality, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its methoxy-substituted aromatic rings, which enhance its biological activity through various mechanisms. The presence of methoxy groups contributes to the compound's lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The methoxy groups facilitate hydrogen bonding and other non-covalent interactions, which influence the compound's binding affinity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways associated with inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that compounds similar in structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar methoxy substitutions have demonstrated IC50 values under 5 μM against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

- Caspase Activation : The compound may induce apoptosis through the activation of caspases, particularly caspase-9, which is crucial in the apoptotic pathway. This process is often accompanied by a decrease in Bcl-2 expression, a protein that inhibits apoptosis .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

- Toxicological Studies : A study involving related compounds (e.g., 25B-NBOMe) reported fatalities associated with their use, emphasizing the need for careful investigation into the safety profiles of methoxy-substituted amines .

- Anticancer Research : In a series of experiments, derivatives of this compound were tested for their antiproliferative effects on various cancer cell lines. Results indicated that modifications in the structure significantly influenced biological activity, with certain derivatives exhibiting enhanced potency compared to standard treatments .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Model | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | < 5 | Significant reduction in cell viability |

| Apoptosis Induction | HeLa Cells | Not specified | Increased caspase-9 activation |

| Enzyme Inhibition | Various Enzymatic Assays | Not specified | Potential inhibition observed |

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-5-3-7-13(15)11-17-12-14-8-4-6-10-16(14)19-2/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSLWOQLGHFZNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353362 |

Source

|

| Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178903-65-6 |

Source

|

| Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.